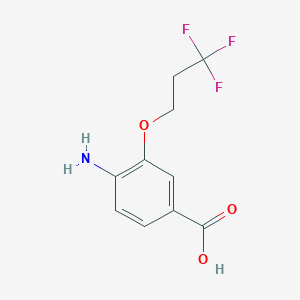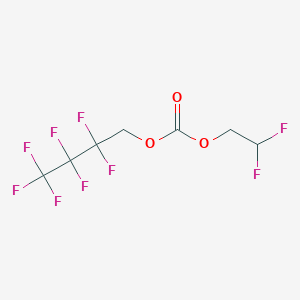
2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with 2,2-difluoroethanol in the presence of a carbonate source such as phosgene or triphosgene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The reaction conditions often include:
Temperature: 0-50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: Tertiary amines like triethylamine
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide in aqueous solution
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of ethers or esters
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is used as a building block for the synthesis of fluorinated polymers and surfactants. Its unique properties make it suitable for creating materials with low surface energy and high chemical resistance.
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions and micelles makes it a candidate for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: Industrially, it is used in the production of coatings and sealants that require high durability and resistance to harsh chemicals. It is also employed in the manufacture of specialty lubricants and greases.
Mécanisme D'action
The mechanism of action of 2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The presence of multiple fluorine atoms enhances these interactions, leading to strong binding affinities with target molecules. This property is particularly useful in applications where strong adhesion or encapsulation is required.
Comparaison Avec Des Composés Similaires
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate
Comparison: Compared to these similar compounds, 2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exhibits unique properties due to the presence of the carbonate ester group. This group imparts additional stability and reactivity, making it more versatile in various applications. For instance, while 2,2,3,3,4,4,4-heptafluorobutyl methacrylate is primarily used in polymer synthesis, the carbonate ester can be used in both polymer and non-polymer applications, broadening its utility.
Propriétés
Formule moléculaire |
C7H5F9O3 |
|---|---|
Poids moléculaire |
308.10 g/mol |
Nom IUPAC |
2,2-difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C7H5F9O3/c8-3(9)1-18-4(17)19-2-5(10,11)6(12,13)7(14,15)16/h3H,1-2H2 |
Clé InChI |
CWVMNDTWDBKCTI-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


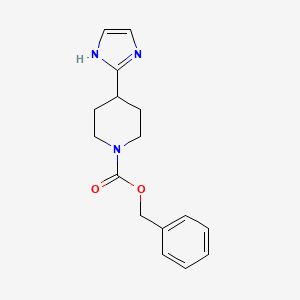

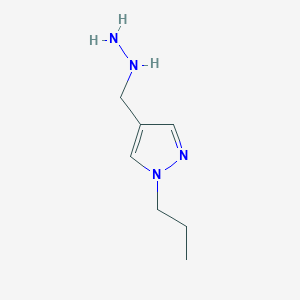
![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)
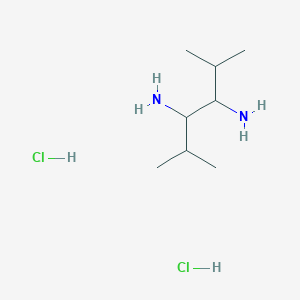
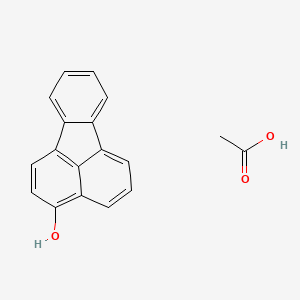
![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
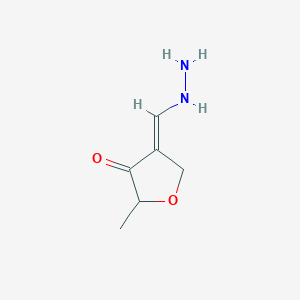
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)

![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
